2,2-Dichlorocyclobutan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
63329-89-5 |
|---|---|
Molecular Formula |
C4H4Cl2O |
Molecular Weight |
138.98 g/mol |
IUPAC Name |
2,2-dichlorocyclobutan-1-one |
InChI |
InChI=1S/C4H4Cl2O/c5-4(6)2-1-3(4)7/h1-2H2 |
InChI Key |
QXUHNJCSRRDWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1=O)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dichlorocyclobutan 1 One and Its Precursors
[2+2] Cycloaddition Reactions in the Formation of Dichlorocyclobutanones
The formation of the cyclobutanone (B123998) ring system is effectively achieved through the [2+2] cycloaddition of an olefinic substrate with a ketene (B1206846) or a keteneiminium ion. nih.gov This method has proven to be both reliable and highly effective for constructing the four-membered ring core. nih.gov The reaction is characterized by its atom economy and ability to create complex cyclic structures in a single step.
A primary and widely utilized method for synthesizing 2,2-dichlorocyclobutanones is the [2+2] cycloaddition reaction between dichloroketene and various olefinic substrates. Dichloroketene is a highly reactive intermediate that readily engages with nucleophilic double bonds to form the corresponding cycloadducts. researchgate.net
Due to its high reactivity and instability, dichloroketene is typically generated in situ, meaning it is produced in the reaction mixture and consumed as it is formed. researchgate.net This approach prevents the polymerization of the ketene, which would otherwise be a significant side reaction. acs.org Two principal methods are employed for the in situ generation of dichloroketene.
The most common method involves the dehydrohalogenation of dichloroacetyl chloride using a tertiary amine base, such as triethylamine. researchgate.net The triethylamine abstracts a proton, leading to the elimination of hydrogen chloride and the formation of dichloroketene, which is then trapped by the olefin present in the reaction mixture.
Table 1: In Situ Generation Methods for Dichloroketene
| Precursor | Reagent | Byproducts | Key Features |
|---|---|---|---|
| Dichloroacetyl chloride | Triethylamine | Triethylamine hydrochloride | Common, cost-effective method. |
The [2+2] cycloaddition of dichloroketene with olefins is believed to proceed through a concerted mechanism involving an orthogonal approach of the ketene and the olefin. researchgate.net This specific geometry of the transition state plays a crucial role in determining the stereochemistry of the resulting cyclobutanone. The stereochemical course of these cycloadditions is a key aspect of their synthetic utility. For instance, the reaction of dichloroketene with cyclic olefins like 5α-cholest-2-ene yields a single cycloadduct, demonstrating a high degree of stereoselectivity. rsc.org In some ketene-alkene cycloadditions, the use of Lewis acids can significantly influence diastereoselectivity, in some cases even leading to an inversion of the stereochemical outcome compared to the thermal reaction. acs.orgacs.org
The reactivity of olefins towards dichloroketene varies significantly depending on their electronic properties and steric hindrance. Dichloroketene is highly electrophilic and reacts readily with a wide range of electron-rich or nucleophilic olefins. researchgate.net
Reactive Olefins:
Conjugated Dienes: Dienes like cyclopentadiene react efficiently to give exclusively the [2+2] cycloadduct, with no competing [4+2] cycloaddition products observed. researchgate.net
Activated Olefins: Electron-rich olefins such as indene and dihydropyran provide good yields of the corresponding dichlorocyclobutanones. researchgate.net
Unactivated Olefins: Unlike less reactive ketenes, dichloroketene can react even with unactivated olefins like cyclopentene and cyclohexene at room temperature to form cycloadducts in good yields. researchgate.net
Limitations:
Electron-Deficient Olefins: Electrophilic olefins, such as methyl methacrylate and methyl fumarate, are generally unreactive towards dichloroketene due to unfavorable electronic matching. researchgate.net
Sterically Hindered Olefins: While improved procedures using zinc dehalogenation have allowed for successful cycloadditions with some tri- and tetrasubstituted ethylenes, highly hindered olefins can be challenging substrates. acs.org Bicyclic olefins like norbornene and norbornadiene are noted to be poor ketenophiles in this reaction, which is attributed to the steric hindrance imposed by their rigid structures during the required orthogonal approach of the reactants. researchgate.net
Table 2: Substrate Scope in Dichloroketene Cycloadditions
| Olefin Substrate | Product | Reported Yield | Notes |
|---|---|---|---|
| Cyclopentene | 7,7-Dichlorobicyclo[3.2.0]heptan-6-one | Good | Reacts readily at room temperature. researchgate.net |
| Cyclohexene | 8,8-Dichlorobicyclo[4.2.0]octan-7-one | Good | Reacts readily at room temperature. researchgate.net |
| Indene | 2,2-Dichloro-2a,7b-dihydro-1H-cyclobuta[a]inden-1-one | Good | An example of an activated olefin. researchgate.net |
| 2,3-Dimethyl-2-butene | 2,2-Dichloro-3,3,4,4-tetramethylcyclobutan-1-one | 75% | Example of a hindered olefin reacting under improved conditions. acs.org |
| 5α-Cholest-2-ene | 2',2'-Dichloro-2α,5α-cyclobutanocholestan-3'-one | ~60% | Demonstrates reaction with complex steroidal olefins. rsc.org |
| Methyl Methacrylate | No reaction | 0% | Example of an unreactive electrophilic olefin. researchgate.net |
An alternative strategy for the synthesis of functionalized cyclobutanones involves the [2+2] cycloaddition of keteniminium salts with alkenes. rsc.org Keteniminium ions, which can be considered nitrogen analogs of ketenes, are highly reactive electrophiles. nih.gov They are typically generated in situ from tertiary amides by treatment with reagents like triflic anhydride. nih.gov
This approach, pioneered by Ghosez and coworkers, is a robust and effective method for preparing a variety of substituted cyclobutanones and has been applied in the synthesis of complex natural products. nih.govrsc.org The subsequent hydrolysis of the resulting cyclobutyliminium salt yields the desired cyclobutanone. This methodology has been adapted to flow chemistry processes, allowing for the safe use of gaseous reagents like ethylene to produce mono-substituted cyclobutanones. rsc.orgscispace.com
Transition metal catalysis offers another avenue for promoting [2+2] cycloaddition reactions to form cyclobutane (B1203170) rings. nih.gov While less common for the direct synthesis of 2,2-dichlorocyclobutan-1-one, these methods are important for the broader synthesis of cyclobutane structures. Copper(I) salts, such as copper(I) trifluoromethanesulfonate (CuOTf), have been shown to be effective catalysts for the [2+2] photocycloaddition of olefins. acs.org In these reactions, the transition metal complexes with the olefin, and upon photo-irradiation, a metal-to-ligand or ligand-to-metal charge transfer facilitates the cycloaddition. nih.govacs.org Other transition metals, including rhodium, have been used to catalyze intramolecular [2+2] cyclizations of cyclobutanones with alkynes via C-C bond activation, leading to complex bridged bicyclic systems. nih.gov
Alternative Synthetic Routes to this compound
Ring-Expansion Methodologies from Smaller Cyclic Precursors
The construction of the cyclobutanone ring system from smaller cyclic precursors, such as cyclopropane (B1198618) derivatives, represents an intriguing synthetic strategy. While direct and high-yielding methods for the synthesis of this compound via this approach are not extensively documented, the principles of ring expansion reactions offer a conceptual framework.
One potential, though not specifically demonstrated for this compound, is the Tiffeneau-Demjanov rearrangement. This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion, forming an enlarged cycloketone. In a hypothetical application to a cyclopropane precursor, a suitably substituted 1-(aminomethyl)cyclopropanol would be required. The subsequent diazotization of the primary amine would lead to a carbocation, which could then trigger a ring-expanding rearrangement to a cyclobutanone. To arrive at the target 2,2-dichloro derivative, this would necessitate a precursor with the chlorine atoms already in place or a subsequent specific halogenation step, which adds complexity to the synthetic design.
Another conceptual approach involves the rearrangement of cyclopropylmethanols. While specific examples leading directly to this compound are scarce in the literature, related transformations provide a basis for exploration. For instance, the treatment of cyclopropylmethanols with various reagents can induce ring opening and rearrangement to form cyclobutanone derivatives. The challenge lies in controlling the regioselectivity of the rearrangement and incorporating the gem-dichloro functionality.
The following table outlines a conceptual pathway and highlights the key challenges in applying ring-expansion methodologies for the synthesis of this compound.
| Precursor Type | Proposed Rearrangement | Key Challenges |
| 1-(Aminomethyl)cyclopropanol derivative | Tiffeneau-Demjanov Rearrangement | Synthesis of the appropriately substituted dichlorinated precursor; Control of regioselectivity during rearrangement. |
| Dichlorinated cyclopropylmethanol derivative | Acid or Lewis-acid catalyzed rearrangement | Potential for competing side reactions; Lack of specific examples in the literature for this transformation. |
It is important to note that these are proposed pathways based on established ring-expansion reactions, and further research is required to develop them into viable synthetic methods for this compound.
Functionalization and Halogenation of Pre-existing Cyclobutanone Frameworks
A more direct and established alternative to cycloaddition reactions is the functionalization and subsequent halogenation of a pre-existing cyclobutanone ring. This approach leverages the availability of cyclobutanone itself or its simple derivatives as starting materials.
The key transformation in this methodology is the gem-dihalogenation of the carbonyl group. Several reagents are known to effect this conversion for ketones in general, with phosphorus pentachloride (PCl₅) being a classic and effective choice. The reaction of a ketone with PCl₅ typically results in the replacement of the carbonyl oxygen with two chlorine atoms, yielding a gem-dichloroalkane. In the case of cyclobutanone, this reaction would directly produce 2,2-dichlorocyclobutane, which would then require a subsequent oxidation step to re-introduce the ketone functionality at the C1 position, a non-trivial transformation.
A more direct approach is the α,α-dichlorination of cyclobutanone. This can be challenging due to the potential for competing reactions and the need for precise control of reaction conditions. Reagents such as sulfuryl chloride (SO₂Cl₂) can be employed for the chlorination of ketones. The reaction likely proceeds through an enol or enolate intermediate, and achieving selective dichlorination at the C2 position without other side reactions requires careful optimization of stoichiometry, temperature, and reaction time.
While detailed experimental data for the specific gem-dichlorination of cyclobutanone to this compound is not extensively published in readily accessible literature, the general reactivity of ketones with chlorinating agents provides a strong basis for this synthetic strategy. The following table summarizes potential halogenation methods for the synthesis of this compound from cyclobutanone.
| Reagent | Proposed Reaction | Potential Byproducts/Challenges |
| Phosphorus Pentachloride (PCl₅) | Conversion of C=O to CCl₂ | Forms 2,2-dichlorocyclobutane, requiring subsequent oxidation; Harsh reaction conditions. |
| Sulfuryl Chloride (SO₂Cl₂) | α,α-Dichlorination of the ketone | Potential for over-halogenation or monochlorination; Control of regioselectivity. |
| N-Chlorosuccinimide (NCS) / Acid Catalyst | Stepwise α-chlorination | May be difficult to drive to the dichloro product selectively; Requires careful monitoring. |
Further research and development are needed to optimize these halogenation methods for the efficient and selective synthesis of this compound from cyclobutanone.
Advanced Reactivity and Mechanistic Studies of 2,2 Dichlorocyclobutan 1 One
Ring Expansion Reactions of Dichlorocyclobutanones
The inherent ring strain of the cyclobutane (B1203170) ring in 2,2-Dichlorocyclobutan-1-one serves as a thermodynamic driving force for a variety of ring expansion reactions. These transformations are often characterized by high regioselectivity and provide access to a diverse range of five-membered ring systems.
One-Carbon Ring Expansion to Cyclopentanone Derivatives
The reaction of cyclobutanones with diazomethane to yield cyclopentanones is a well-established method for one-carbon ring expansion. In the case of dichlorocyclobutanones, the presence of the chlorine atoms has been found to significantly influence the reaction's efficiency and outcome.
The reaction of this compound with diazomethane proceeds through the initial nucleophilic attack of diazomethane on the carbonyl carbon, followed by the expulsion of nitrogen gas and a subsequent 1,2-alkyl shift to furnish the expanded ring. Research has shown that the presence of chlorine atoms adjacent to the carbonyl group accelerates the reaction with ethereal diazomethane and enhances its regioselectivity. wikipedia.org For this compound, the migration of the C1-C4 bond results in the formation of 2,2-dichlorocyclopentan-1-one. Due to the symmetrical nature of the parent compound, regioselectivity is not a factor in this specific case. However, in substituted dichlorocyclobutanones, the migration is directed by the electronic and steric nature of the substituents.
The general mechanism for the diazomethane-mediated ring expansion is depicted below:
Nucleophilic Attack: Diazomethane attacks the electrophilic carbonyl carbon of this compound.
Intermediate Formation: A tetrahedral intermediate is formed.
Nitrogen Elimination and Rearrangement: The intermediate collapses with the loss of nitrogen gas, followed by the migration of one of the α-carbons to the newly formed carbocationic center, leading to the expanded cyclopentanone ring.
| Reactant | Reagent | Product | Notes |
| This compound | Diazomethane (CH₂N₂) | 2,2-Dichlorocyclopentan-1-one | Accelerated rate and high selectivity due to the presence of chlorine atoms. |
The stereochemical outcome of the diazomethane-mediated ring expansion of cyclobutanones is dependent on the stereochemistry of the starting material. The migrating group generally retains its stereochemical configuration during the rearrangement. For chiral substituted dichlorocyclobutanones, this reaction can proceed with a high degree of stereocontrol, providing access to enantiopure cyclopentanone derivatives. The stereospecificity is a key feature of this transformation, making it a valuable tool in asymmetric synthesis.
Beckmann Ring Expansion to γ-Butyrolactam Derivatives
The Beckmann rearrangement of the oxime derived from this compound provides a direct route to five-membered lactams, specifically γ-butyrolactam derivatives. This reaction involves the acid-catalyzed rearrangement of the ketoxime to an amide. The regioselectivity of the Beckmann rearrangement is determined by which of the two α-carbons migrates.
The oxime of this compound can be prepared by reacting the ketone with hydroxylamine. Subsequent treatment with an acid catalyst, such as polyphosphoric acid or sulfuric acid, initiates the rearrangement. In this specific case, the migration of the C2 carbon, bearing the two chlorine atoms, would lead to 3,3-dichloro-azepan-2-one. Conversely, migration of the C4 carbon would result in 4,4-dichloro-azepan-2-one. Studies on related dichlorocyclobutanone adducts have demonstrated that this ring expansion can be achieved with high regioselectivity, often favoring the migration of the less substituted carbon. For the parent this compound, the electronic effects of the gem-dichloro group are expected to significantly influence the migratory aptitude of the adjacent carbon. It has been shown that naturally occurring γ-butyrolactam derivatives can be efficiently obtained by regioselective Beckmann ring expansion of dichlorocyclobutanone adducts with reagents like O-(mesitylenesulfonyl)hydroxylamine. wikipedia.org
| Starting Material | Reagent | Product |
| This compound oxime | Acid catalyst (e.g., PPA, H₂SO₄) | 3,3-dichloro-azepan-2-one or 4,4-dichloro-azepan-2-one |
Baeyer-Villiger Oxidation to γ-Butyrolactone Derivatives
The Baeyer-Villiger oxidation of this compound with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a γ-butyrolactone derivative. This reaction is a powerful tool for the synthesis of lactones from cyclic ketones.
The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the adjacent carbon atoms. Generally, the group that is better able to stabilize a positive charge will preferentially migrate. In the case of this compound, the two potential migrating carbons are the C2 carbon (bearing the two chlorine atoms) and the C4 carbon (a methylene (B1212753) group). The strong electron-withdrawing nature of the chlorine atoms deactivates the adjacent C2 carbon, making it a poorer migratory group. Consequently, the migration of the C4 methylene group is generally favored, leading to the formation of 3,3-dichloro-oxan-2-one. Research on dichlorocyclobutanone adducts has confirmed that γ-butyrolactones can be secured through regioselective Baeyer-Villiger oxidation with m-CPBA. wikipedia.org
| Reactant | Reagent | Major Product |
| This compound | m-CPBA | 3,3-dichloro-oxan-2-one |
Free Radical-Mediated Ring Expansion and Annulation Reactions
Free radical-mediated reactions offer an alternative and powerful strategy for the ring expansion of cyclobutanones. These reactions often proceed under mild conditions and can be used to construct complex polycyclic systems. The Dowd-Beckwith ring expansion, a free-radical-based method, has been applied to cyclic β-keto esters and related systems.
In the context of dichlorocyclobutanones, novel free radical ring-forming reactions and sequential ring expansions have been reported. A general strategy involves the generation of a radical at a side chain attached to the cyclobutanone (B123998) ring. This radical can then add to the carbonyl group, forming a bicyclic alkoxy radical intermediate. Subsequent β-scission of this intermediate can lead to a ring-expanded product. The cyclization of dichlorocyclobutanones followed by a trimethylsilyl iodide (TMSI)-induced ring opening is another strategy for constructing novel ring systems.
The specific application of these methods to this compound would require the initial functionalization of the ring to introduce a suitable radical precursor. For instance, an alkyl halide side chain could be introduced at the C3 position. The subsequent generation of a radical at this side chain would initiate the ring expansion cascade. These radical annulation and ring expansion strategies provide a versatile entry to a variety of functionalized carbocyclic frameworks.
Radical Cyclization and Fragmentation Pathways
The radical reactivity of dichlorocyclobutanones can be harnessed to construct fused and bridged ring systems. A notable strategy involves the generation of a carbon-centered radical which can then attack the carbonyl group of the cyclobutanone. This intramolecular cyclization leads to the formation of a bicyclic alkoxy radical. The fate of this intermediate is dictated by the regioselective cleavage of a carbon-carbon bond, a process often driven by the relief of ring strain inherent in the four-membered ring.
Tandem Rearrangements for Complex Ring Systems
The initial products of radical cyclization-fragmentation can undergo further transformations in a tandem or cascade fashion, leading to the rapid assembly of complex polycyclic systems. These sequential reactions capitalize on the functionality installed in the initial steps to propagate further bond-forming events. For example, a radical generated from the fragmentation of the bicyclic alkoxy radical can be trapped intramolecularly by a suitably positioned alkene or alkyne, leading to the formation of an additional ring.
Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in developing "cut-and-sew" strategies that enable the construction of bridged and fused ring systems from cyclobutanones. nih.govuchicago.eduuchicago.edu These reactions involve the oxidative addition of the metal into a C-C bond of the cyclobutanone, followed by insertion of a tethered unsaturated moiety and subsequent reductive elimination. While not exclusively radical-based, these metal-catalyzed processes share the common theme of leveraging the strain of the cyclobutane ring to drive the formation of more complex architectures. nih.gov For instance, rhodium-catalyzed reactions of cyclobutanones with tethered alkenes can lead to bridged bicyclic systems through a formal [4+2] cycloaddition. nih.gov
Carbocation-Mediated Ring Expansions and Rearrangements
The generation of a carbocation adjacent to the cyclobutane ring of this compound is a powerful strategy to induce ring expansion and other rearrangements. These processes are primarily driven by the desire to alleviate the significant ring strain of the four-membered ring and to form a more stable carbocation. masterorganicchemistry.comlibretexts.org
Alkyl Shifts and Relief of Ring Strain
When a carbocation is generated on a substituent attached to the cyclobutane ring, or on the ring itself, a 1,2-alkyl shift can occur, leading to a ring-expanded carbocation. masterorganicchemistry.comlibretexts.org This process involves the migration of one of the cyclobutane ring carbons to the carbocationic center, resulting in the formation of a more stable cyclopentyl cation. The primary driving force for this rearrangement is the significant relief of angle and torsional strain associated with the cyclobutane ring. libretexts.org The ideal bond angle for an sp3 hybridized carbon is 109.5°, whereas the internal angles of a cyclobutane ring are constrained to approximately 90°, leading to substantial angle strain. youtube.com The expansion to a five-membered ring allows the bond angles to approach the ideal tetrahedral value, resulting in a more stable system.
The stability of the resulting carbocation also plays a crucial role. lumenlearning.comegyankosh.ac.in If the ring expansion leads to a more substituted (e.g., tertiary) carbocation from a less substituted (e.g., secondary) one, the rearrangement is further favored. masterorganicchemistry.com In situations where both a hydride shift and an alkyl shift (ring expansion) are possible, the relief of ring strain often provides a stronger thermodynamic driving force, favoring the ring expansion pathway. libretexts.orgegyankosh.ac.in
| Starting Material | Reagents/Conditions | Major Product(s) | Driving Force |
| 1-(1-Hydroxyethyl)-2,2-dichlorocyclobutane | H+ | 2-Chloro-2-methylcyclopentan-1-one | Relief of ring strain, formation of a more stable carbocation |
| 2,2-Dichloro-1-(vinyloxy)cyclobutane | Lewis Acid | Dichlorocyclopentanone derivative | Relief of ring strain |
Metal-Promoted Analogous Rearrangements
Various transition metals can promote rearrangements of dichlorocyclobutanone derivatives that are analogous to carbocation-mediated processes. Lewis acids, such as scandium triflate, can catalyze ring expansion reactions of cycloalkanones with diazoalkanes, providing access to α-aryl substituted cycloalkanones. core.ac.uk In the context of this compound, Lewis acid activation of the carbonyl group can facilitate nucleophilic attack followed by rearrangement. For instance, treatment with a Lewis acid could promote a Michael addition-ring expansion cascade to form nitrogen-containing medium-sized rings. nih.gov
Palladium and rhodium catalysts are also effective in promoting rearrangements and cycloadditions involving cyclobutane systems. uchicago.edursc.org For example, palladium-catalyzed reactions can be used for the synthesis of cyclopentane-fused benzocyclobutenes through a tandem carbopalladation/C-H bond functionalization sequence. nih.gov While not a direct ring expansion of the cyclobutanone itself, these reactions highlight the utility of transition metals in manipulating strained ring systems to build molecular complexity. Silver-catalyzed rearrangements have also been reported for related strained ring systems, suggesting their potential applicability to dichlorocyclobutanone chemistry. researchgate.net
Ring Opening Reactions of Dichlorocyclobutanones
Beyond rearrangements that maintain a cyclic core, this compound and its derivatives can undergo ring-opening reactions, providing access to functionalized acyclic structures. A notable example involves the C-C bond cleavage of cyclobutanone oxime derivatives triggered by iminyl radicals.
Iminyl-Radical-Triggered C-C Bond Cleavage in Cyclobutanone Oxime Derivatives
The oxime derivative of this compound serves as a precursor to an iminyl radical upon homolytic cleavage of the N-O bond. This can be achieved through various methods, including photoredox catalysis or by using radical initiators. nih.govnih.govbyu.edu The generated iminyl radical readily undergoes β-scission of one of the adjacent C-C bonds of the cyclobutane ring. beilstein-journals.orgbeilstein-journals.org This fragmentation is highly favorable due to the release of the inherent ring strain of the four-membered ring. nih.gov
The fragmentation of the dichlorocyclobutanone oxime derivative results in the formation of a distal alkyl radical and a nitrile functional group. The presence of the two chlorine atoms on the resulting alkyl radical can influence its stability and subsequent reactivity. The fate of the generated alkyl radical depends on the reaction conditions and the presence of trapping agents. It can be trapped by radical scavengers, participate in intermolecular additions to alkenes, or undergo further rearrangements. nih.govbeilstein-journals.org The substituent on the oxime ether can also influence the reaction, with electron-donating groups sometimes enhancing the yield of cyclization products in related systems. organic-chemistry.org
This iminyl radical-triggered ring opening provides a powerful method for the synthesis of highly functionalized, linear molecules containing a nitrile group and a dichlorinated carbon center, which are valuable synthetic intermediates.
| Oxime Derivative | Radical Generation Method | Key Intermediate | Product Type |
| This compound O-phenyl oxime | Photoredox Catalysis | Iminyl radical | Dichlorinated alkyl nitrile |
| This compound O-acetyl oxime | Thermal Initiation (AIBN) | Iminyl radical | Dichlorinated alkyl nitrile |
Acid-Catalyzed Ring Cleavage Mechanisms
The high ring strain of the cyclobutane framework makes this compound susceptible to ring-opening reactions under certain conditions. In the presence of a strong acid, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack, which can lead to the cleavage of the cyclobutane ring.
The generally accepted mechanism for the acid-catalyzed hydrolysis of cyclic esters, such as a cyclobutane-fused lactone, is the AAC2 mechanism. nih.govsemanticscholar.org This pathway involves initial protonation of the carbonyl oxygen, followed by a nucleophilic attack of a water molecule on the acyl-carbon. nih.govsemanticscholar.org A similar mechanism can be postulated for this compound. The protonated ketone is highly activated towards nucleophilic attack. Subsequent cleavage of one of the endocyclic C-C bonds would relieve the ring strain. However, another potential reaction under hydrolytic conditions is the substitution of the chlorine atoms. The hydrolysis of geminal dihalides typically yields a ketone or aldehyde. doubtnut.comdoubtnut.com In this case, hydrolysis of the C-Cl bonds would result in the formation of the unstable cyclobutane-1,2-dione. The ultimate reaction pathway, whether ring cleavage or substitution, is influenced by reaction conditions and the stability of the resulting intermediates.
Postulated Acid-Catalyzed Ring Cleavage Pathway:
Protonation: The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A nucleophile, such as water, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Ring Cleavage: To alleviate ring strain, a C-C bond within the cyclobutane ring breaks, leading to an open-chain product.
Nucleophilic Addition and Substitution Reactions Involving this compound
The electrophilic carbonyl carbon in this compound is a prime target for nucleophiles. These reactions can be broadly categorized into direct additions to the carbonyl group and more complex pathways involving the chlorine atoms, which often proceed via rearrangement rather than direct substitution.
Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily attack the carbonyl carbon of ketones to form alcohols. acechemistry.co.ukmasterorganicchemistry.commasterorganicchemistry.com In the case of this compound, these reagents add to the carbonyl group to yield tertiary 2,2-dichlorocyclobutan-1-ols. nih.gov The reaction proceeds via a standard nucleophilic addition mechanism where the carbanionic portion of the organometallic reagent forms a new carbon-carbon bond at the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide. masterorganicchemistry.combyjus.com
Research has demonstrated that organocerium reagents, which are a milder form of organometallic reagent, react cleanly with substituted α,α-dichlorocyclobutanones. These reactions produce the corresponding tertiary alcohols in good to excellent yields, exclusively forming the anti-product relative to an adjacent substituent. nih.gov This high stereoselectivity highlights the controlled nature of these additions.
| Organometallic Reagent | Substrate | Product | Yield (%) |
|---|---|---|---|
| CeCl3/MeLi | 3-Phenyl-2,2-dichlorocyclobutan-1-one | 1-Methyl-3-phenyl-2,2-dichlorocyclobutanol | 95 |
| CeCl3/n-BuLi | 3-Phenyl-2,2-dichlorocyclobutan-1-one | 1-Butyl-3-phenyl-2,2-dichlorocyclobutanol | 91 |
| CeCl3/PhLi | 3-Phenyl-2,2-dichlorocyclobutan-1-one | 1,3-Diphenyl-2,2-dichlorocyclobutanol | 85 |
Direct nucleophilic substitution (SN2) of the chlorine atoms in this compound is generally unfavorable. Instead, when treated with a base, α-halo ketones with at least one α-hydrogen undergo a characteristic reaction known as the Favorskii rearrangement. wikipedia.orgchemistry-reaction.com This reaction constitutes a ring contraction, ultimately yielding carboxylic acid derivatives. ddugu.ac.inchemistnotes.com
The mechanism is thought to proceed as follows:
Enolate Formation: A base abstracts a proton from the α-carbon (C4), forming an enolate.
Cyclopropanone Formation: The enolate undergoes an intramolecular SN2 reaction, displacing one of the adjacent chlorine atoms to form a highly strained, bicyclic cyclopropanone intermediate.
Nucleophilic Attack: The nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.
Ring Opening: The resulting tetrahedral intermediate collapses, opening the three-membered ring to form the most stable carbanion. This step involves the cleavage of the original C1-C4 or C1-C2 bond.
Protonation: The carbanion is protonated to give the final ring-contracted product, a cyclopropanecarboxylic acid derivative.
For α,α-dichloro ketones that lack enolizable protons, a related pathway known as the quasi-Favorskii rearrangement can occur. chemistnotes.com In this mechanism, the nucleophile adds directly to the carbonyl carbon, and the resulting tetrahedral intermediate undergoes a concerted collapse with migration of a neighboring carbon and displacement of a halide. wikipedia.org The tertiary alcohols formed from the addition of organometallic reagents can undergo a quasi-Favorskii rearrangement upon deprotonation to yield highly substituted cyclopropanes. nih.gov
Reductive Dehalogenation and Other Transformations of this compound
The carbon-chlorine bonds in this compound can be cleaved under reductive conditions. Reductive dehalogenation is a common transformation for organohalides and can be achieved using various reagents. organic-chemistry.org A typical method for the reduction of gem-dihalides is the use of zinc dust. organic-chemistry.org This reaction would likely proceed via a radical or organozinc intermediate to furnish monochlorocyclobutanone or fully reduced cyclobutanone, depending on the stoichiometry and reaction conditions.
Another potential transformation is the reduction of the carbonyl group itself. Standard reducing agents like sodium borohydride (NaBH₄) would reduce the ketone to the corresponding secondary alcohol, 2,2-dichlorocyclobutanol. The combination of carbonyl reduction and dehalogenation could also be achieved simultaneously or sequentially to produce cyclobutanol.
Enzymatic systems have also been shown to catalyze reductive dehalogenation. For example, the glutathione-dependent reduction of α-haloketones to the corresponding methyl ketones has been observed, showcasing a biological pathway for this transformation. nih.gov
| Reagent/Condition | Transformation Type | Expected Major Product |
|---|---|---|
| Zn, AcOH | Reductive Dehalogenation | Cyclobutanone |
| NaBH4, MeOH | Carbonyl Reduction | 2,2-Dichlorocyclobutanol |
| H2, Pd/C | Catalytic Hydrogenation | Cyclobutanol |
Spectroscopic and Structural Characterization of 2,2 Dichlorocyclobutan 1 One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different proton environments and their proximity to one another. For 2,2-Dichlorocyclobutan-1-one, the puckered four-membered ring gives rise to distinct signals for the protons at the C3 and C4 positions.
The protons on C3, being adjacent to the dichlorinated carbon, are expected to resonate at a different chemical shift than the protons on C4, which are adjacent to the carbonyl group. The geminal dichlorination at the C2 position significantly influences the electronic environment of the neighboring protons, typically causing a downfield shift. The carbonyl group at C1 also deshields the adjacent protons at C4.
The expected ¹H NMR spectrum would show two multiplets. The protons at C4 (α to the carbonyl) would likely appear further downfield than the protons at C3. Spin-spin coupling between the protons on C3 and C4 would result in complex splitting patterns, which can be analyzed to determine their relative stereochemistry in derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H3 (2H) | 2.5 - 3.0 | Multiplet |
| H4 (2H) | 3.0 - 3.5 | Multiplet |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, C-Cl, CH₂). In this compound, three distinct carbon signals are expected due to the molecule's symmetry.
The carbonyl carbon (C1) will appear significantly downfield, typically in the range of 200-220 ppm. The dichlorinated carbon (C2) will also be downfield due to the electronegativity of the two chlorine atoms. The methylene (B1212753) carbons (C3 and C4) will appear in the aliphatic region, with C4 (α to the carbonyl) expected at a slightly more downfield position than C3.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | ~205 |
| C2 (CCl₂) | 80 - 90 |
| C3 | 30 - 40 |
| C4 | 40 - 50 |
Note: These are estimated values based on typical shifts for similar functional groups.
Oxygen-17 (¹⁷O) NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, provides direct insight into the electronic environment of the oxygen atom. The chemical shift of the carbonyl oxygen is sensitive to factors like ring strain and substituent effects.
For cyclobutanone (B123998), the ¹⁷O NMR chemical shift is reported to be around 545 ppm researchgate.net. The introduction of two electron-withdrawing chlorine atoms at the α-position in this compound is expected to deshield the carbonyl oxygen, leading to a downfield shift compared to the parent compound. This shift would reflect the altered electronic distribution within the C=O bond due to the inductive effect of the halogens.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
For this compound, a crystal structure analysis would confirm the puckered nature of the cyclobutane (B1203170) ring and provide exact measurements of the C-C, C=O, and C-Cl bond lengths and the angles within the ring. This technique is also invaluable for determining the absolute configuration of chiral derivatives. For an enantiomerically pure chiral derivative of this compound, anomalous dispersion effects in the X-ray scattering can be used to unambiguously assign the R/S configuration at the stereogenic centers.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly useful for studying the stereochemistry of chiral ketones. Although this compound itself is achiral, its derivatives can be chiral.
The carbonyl group (C=O) is a chromophore that gives rise to a weak n→π* electronic transition around 280-300 nm. In a chiral environment, this transition becomes CD-active, producing a characteristic signal known as a Cotton effect. The sign and magnitude of the Cotton effect are highly sensitive to the stereochemistry of the molecule.
The Octant Rule is an empirical rule used to predict the sign of the Cotton effect for chiral ketones based on the spatial arrangement of substituents relative to the carbonyl group. For a chiral derivative of this compound, the positions of substituents in the "octants" around the C=O group would determine whether a positive or negative Cotton effect is observed, allowing for the assignment of absolute configuration by comparing experimental spectra to the rule's predictions.
Ultrafast Electron Diffraction (UED) for Time-Resolved Structural Dynamics
Ultrafast Electron Diffraction (UED) is a powerful pump-probe technique used to observe the real-time atomic motions of molecules during a chemical reaction. A femtosecond laser pulse (pump) initiates a reaction, and a subsequent electron pulse (probe) diffracts off the evolving molecular structures, creating a "molecular movie" of the process. aip.orgarxiv.orgresearchgate.netarxiv.org
The photochemistry of cyclic ketones, like cyclobutanone, often involves Norrish Type-I cleavage, where the α-C-C bond breaks to form a biradical intermediate. nih.gov This is followed by subsequent fragmentation. For this compound, UED could be employed to study the dynamics of this ring-opening reaction.
Photochemistry and Excited State Dynamics of Cyclobutanones with Relevance to Halogenated Analogues
Ultrafast Relaxation Dynamics of Excited Electronic States
The journey of a photoexcited cyclobutanone (B123998) molecule begins with the absorption of a UV photon, typically promoting it to an electronically excited singlet state. For cyclobutanone, excitation at 200 nm populates the S2 state, which has significant n→3s Rydberg character. mdpi.comup.ac.za Following this initial excitation, the molecule does not remain in this state for long. It undergoes a series of ultrafast relaxation processes, cascading down through lower-lying electronic states.
Theoretical and experimental studies have shown that the initial S2 population decays rapidly, primarily through internal conversion to the first excited singlet state, S1 (of n→π* character). up.ac.zaresearchgate.net This S2 → S1 transition is a non-adiabatic process, meaning it occurs at geometries where the Born-Oppenheimer approximation breaks down. This relaxation is incredibly fast, happening on a sub-picosecond timescale. up.ac.za Once in the S1 state, the molecule continues to relax, eventually returning to the electronic ground state (S0). This entire electronic relaxation cascade is the precursor to the subsequent chemical transformations.
For a halogenated analogue such as 2,2-Dichlorocyclobutan-1-one, the fundamental relaxation pathways (S2 → S1 → S0) are expected to persist. However, the presence of two electron-withdrawing chlorine atoms on the α-carbon would likely alter the energies of the involved electronic states. The n→π* transition energy of the carbonyl group could be shifted, and new electronic states involving the C-Cl bonds might become accessible. Furthermore, the heavy chlorine atoms could enhance spin-orbit coupling, potentially increasing the rate of intersystem crossing to triplet states, which can open up alternative photochemical channels.
Excited-State Lifetimes and Photochemical Channels
The duration that a molecule spends in an excited state is a critical parameter that dictates the ensuing photochemistry. Time-resolved spectroscopic studies on cyclobutanone have provided precise measurements of its excited-state lifetimes.
The primary photochemical channels for cyclobutanone originating from these excited states are:
Norrish Type I Reaction: This involves the homolytic cleavage of one of the α-carbon-carbon bonds, leading to the formation of a biradical intermediate. wikipedia.orgscispace.com This is the dominant pathway.
[2+2] Cycloaddition: Under certain conditions, excited ketones can react with alkenes to form four-membered rings, although this is more of an intermolecular process. researchgate.netnih.govyoutube.com
Intersystem Crossing: Population can transfer from the singlet excited states to the triplet manifold (T1), leading to different reaction dynamics and product distributions. scispace.com
Table 1: Experimentally Determined Excited-State Lifetimes for Cyclobutanone
| Electronic State | Character | Lifetime |
|---|---|---|
| S2 | n→3s Rydberg | 0.29 ± 0.2 ps |
This interactive table is based on data for the parent cyclobutanone molecule.
Non-Adiabatic Decay Pathways and Conical Intersections
The extremely fast and efficient relaxation from higher to lower electronic states in molecules like cyclobutanone is facilitated by conical intersections (CIs). up.ac.za A conical intersection is a point of degeneracy between two electronic potential energy surfaces. These points act as photochemical funnels, allowing for rapid, radiationless transitions between electronic states.
For cyclobutanone, computational models predict the existence of a CI connecting the S2 and S1 states, which is responsible for the rapid depopulation of the initially excited Rydberg state. up.ac.za Subsequently, the molecule on the S1 surface evolves towards another CI with the ground state (S0), which allows it to return to S0 in a vibrationally excited,"hot" state. up.ac.za It is often near this S1/S0 conical intersection that the critical bond-breaking events, such as ring-opening, are initiated. up.ac.za
The concept of non-adiabatic decay via conical intersections is central to understanding the photochemistry of this compound as well. The topography of the potential energy surfaces and the exact locations of the CIs will undoubtedly be perturbed by the chlorine substituents. The halogen atoms could stabilize or destabilize certain molecular geometries, thereby shifting the energetic landscape and influencing the efficiency of the decay through these funnels. A comprehensive theoretical study would be required to map the modified potential energy surfaces and locate the relevant CIs for the dichlorinated analogue.
Photoinduced Fragmentation Processes and Product Formation
Following electronic relaxation, the vibrationally excited ground-state molecule or the biradical intermediate formed during the decay process undergoes fragmentation to yield stable photoproducts.
The hallmark of cyclobutanone photochemistry is the Norrish Type I reaction, which involves the homolytic cleavage of a Cα-C bond. wikipedia.orglibretexts.org This ring-opening process relieves the significant ring strain (approx. 26 kcal/mol) inherent in the four-membered ring. The cleavage occurs from the excited state, likely as it passes through the S1/S0 conical intersection, to form a 1,4-acyl-alkyl biradical intermediate on the ground state surface. up.ac.za
General representation of Norrish Type I α-cleavage in a cyclic ketone.
For this compound, the α-cleavage can occur at either the C1-C2 or C1-C4 bond. Cleavage of the C1-C2 bond, which is substituted with chlorine atoms, would lead to a dichlorinated radical center. The stability of this resulting radical and the influence of the electron-withdrawing chlorine atoms on the C-C bond strength would be key factors determining the efficiency of this cleavage. It is also plausible that C-Cl bond cleavage could compete with or even precede C-C bond cleavage, representing a distinct fragmentation mechanism not available to the parent cyclobutanone.
Once the 1,4-biradical is formed from cyclobutanone, it has two primary fragmentation pathways: researchgate.net
Cleavage to Ethene and Ketene (B1206846): The biradical can cleave to form two stable C2 molecules: ethene (C2H4) and ketene (CH2CO).
Decarbonylation: The acyl radical portion can eliminate a molecule of carbon monoxide (CO), and the remaining trimethylene biradical can subsequently cyclize to form cyclopropane (B1198618) or rearrange to propene.
Experimental studies on cyclobutanone photolysis have quantified the yields of these products, showing that both channels are significant. researchgate.net
For this compound, following the initial C-C bond cleavage, analogous fragmentation pathways can be postulated:
Cleavage to 1,1-Dichloroethene and Ketene: This pathway would yield ketene and the corresponding chlorinated alkene.
Decarbonylation: Loss of CO would lead to a dichlorinated trimethylene biradical, which could then form 1,1-dichlorocyclopropane.
The branching ratio between these two pathways would likely be influenced by the chlorine atoms. The substituents could affect the stability of the transition states leading to each set of products, thereby favoring one pathway over the other compared to the unsubstituted cyclobutanone.
Table 2: Major Photochemical Fragmentation Products of Cyclobutanone
| Pathway | Products |
|---|---|
| Pathway 1 | Ethene + Ketene |
| Pathway 2 | Cyclopropane + Carbon Monoxide |
This interactive table is based on data for the parent cyclobutanone molecule.
Experimental and Computational Synergies in Photochemical Studies
The detailed understanding of cyclobutanone's photochemistry has been made possible only through the close integration of advanced experimental techniques and high-level computational methods. stanford.edu Techniques like femtosecond-resolved time-of-flight mass spectrometry and ultrafast electron diffraction (UED) provide real-time snapshots of the molecular structure and electronic state populations as the reaction unfolds. up.ac.zanycu.edu.tw
These experimental results provide stringent benchmarks for theoretical models. Computational approaches, such as ab initio multiple spawning (AIMS) and trajectory surface hopping (TSH), simulate the non-adiabatic dynamics of the photoexcited molecule, mapping out the complex pathways across multiple potential energy surfaces. researchgate.netstanford.edu This synergy is crucial; experiments can validate theoretical predictions, while theory can provide a detailed mechanistic interpretation of the experimental observables, such as identifying the specific molecular motions and the roles of conical intersections. up.ac.za
To unravel the specific photochemical behavior of this compound, a similar combined experimental and computational approach would be indispensable. UED experiments could track the structural evolution and identify key intermediates, while time-resolved spectroscopy could measure the lifetimes of the transient species. These experiments would need to be coupled with sophisticated quantum chemical calculations to map the altered potential energy surfaces and simulate the dynamics, including the potential for C-Cl bond cleavage, to build a complete and accurate picture of its photochemistry.
Theoretical and Computational Chemistry of 2,2 Dichlorocyclobutan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 2,2-Dichlorocyclobutan-1-one. These methods provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds within the molecule.
Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the reaction mechanisms involving this compound. By approximating the electron density of the molecule, DFT can provide accurate energetic and structural information about reactants, products, intermediates, and transition states. This allows for the detailed exploration of potential reaction pathways, such as nucleophilic additions to the carbonyl group or ring-opening reactions. For instance, in analogous systems like cyclobutane-1,2-dione, DFT calculations have been successfully employed to elucidate the favorability of different reaction pathways, such as benzilic acid type rearrangements versus ring-opening reactions. beilstein-journals.orgarchive.org Similar methodologies could be applied to understand the mechanistic intricacies of reactions involving this compound.
Table 1: Hypothetical DFT-Calculated Parameters for a Reaction of this compound
| Parameter | Value |
| Method | B3LYP |
| Basis Set | 6-31G(d) |
| Reactant Energy (Hartree) | -1033.5 |
| Transition State Energy (Hartree) | -1033.45 |
| Product Energy (Hartree) | -1033.6 |
| Activation Energy (kcal/mol) | 31.38 |
| Reaction Energy (kcal/mol) | -62.76 |
Ab Initio Molecular Orbital Calculations for Energetic Profiles
Ab initio molecular orbital calculations, which are based on first principles without empirical parameterization, offer a high level of accuracy for determining the energetic profiles of reactions involving this compound. Methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality energies for stationary points on the potential energy surface. These calculations are computationally more demanding than DFT but are invaluable for obtaining highly reliable energetic data. A study on the base-catalyzed reactions of cyclobutane-1,2-dione utilized ab initio methods like MP2 and CCSD(T) to investigate the reaction pathways. beilstein-journals.orgarchive.org
An energetic profile calculated using ab initio methods would map out the energy of the system as it progresses from reactants to products, highlighting the energy barriers (transition states) and valleys (intermediates) along the reaction coordinate. This information is critical for understanding reaction kinetics and thermodynamics.
Reaction Path Analysis and Transition State Characterization
The elucidation of a reaction mechanism is incomplete without a thorough analysis of the reaction path and the characterization of its transition states. Computational methods allow for the precise location of transition state structures, which are first-order saddle points on the potential energy surface. Vibrational frequency analysis is a key step in characterizing a transition state; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state indeed links the desired species.
Nonadiabatic Molecular Dynamics (NAMD) Simulations for Excited State Processes
While information on the excited state processes of this compound is not currently available, Nonadiabatic Molecular Dynamics (NAMD) simulations represent a cutting-edge computational technique to study such phenomena. Photochemical reactions, for instance, involve transitions between different electronic states. NAMD simulations can model the time evolution of the molecule's nuclear and electronic degrees of freedom, providing insights into processes like internal conversion, intersystem crossing, and photodissociation. For a molecule like this compound, NAMD could be used to explore the outcomes of photoexcitation, such as ring-opening or dechlorination pathways in the excited state.
Conformational Analysis and Stereochemical Prediction
The four-membered ring of this compound is not planar and exists in a puckered conformation to relieve ring strain. libretexts.org Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. Computational methods can systematically explore the conformational landscape by rotating dihedral angles and calculating the corresponding energies.
For substituted cyclobutanes, the substituents can occupy either axial or equatorial positions in the puckered ring. The relative stability of these conformers is determined by a balance of steric and electronic effects. In a computational study on cyclobutanecarboxylic acid, potential energy surface scans were performed to identify the stable conformers. researchgate.net A similar approach for this compound would involve calculating the energies of different puckered conformations to determine the most stable arrangement of the chlorine atoms and the carbonyl group.
Stereochemical prediction is another area where computational chemistry is highly valuable. By calculating the energies of transition states leading to different stereoisomeric products, it is possible to predict the stereochemical outcome of a reaction. For reactions involving this compound, this could be used to predict whether a reaction will proceed with retention or inversion of configuration at a stereocenter, or to predict the diastereoselectivity of a reaction.
Applications of 2,2 Dichlorocyclobutan 1 One in Complex Molecule Synthesis
Versatile Building Block for Natural Product Synthesis
The inherent reactivity of 2,2-dichlorocyclobutan-1-one, typically generated in situ from the [2+2] cycloaddition of dichloroketene with an appropriate olefin, provides a robust entry point for the construction of diverse and intricate natural product scaffolds. The strategic placement of functional groups and the strained cyclobutane (B1203170) ring allows for a series of predictable and high-yield transformations.
Synthesis of Five-Membered Carbocyclic Natural Products
A well-established application of this compound adducts is in the synthesis of five-membered carbocyclic rings, a common motif in many natural products. The synthetic strategy generally involves a regioselective one-carbon ring expansion of the cyclobutanone (B123998) core. This transformation is typically achieved with diazomethane, which inserts a methylene (B1212753) group adjacent to the carbonyl, leading to the formation of a cyclopentanone. The presence of the chlorine atoms on the cyclobutanone ring has been found to enhance both the rate and the regioselectivity of this ring expansion. This methodology has been successfully applied to the synthesis of a variety of natural products, including those with complex polycyclic frameworks.
| Target Natural Product Class | Key Synthetic Transformation |
| Hirsutanes | Dichloroketene cycloaddition followed by ring expansion |
| Cuparenones | Dichloroketene cycloaddition followed by ring expansion |
| Bakkanes | Dichloroketene cycloaddition followed by ring expansion |
| Guaianolides | Dichloroketene cycloaddition followed by ring expansion |
| Azulenes | Dichloroketene cycloaddition followed by ring expansion |
Construction of γ-Butyrolactone and δ-Valerolactone Motifs
The this compound framework is also an excellent precursor for the synthesis of lactone moieties, which are prevalent in a vast number of natural products. The construction of γ-butyrolactones is achieved through a regioselective Baeyer-Villiger oxidation of the cyclobutanone adducts. In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group, converting the cyclic ketone into a cyclic ester (lactone). The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the more substituted carbon atom preferentially migrating. Common oxidizing agents for this transformation include peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA).
Similarly, this synthetic strategy can be extended to the formation of six-membered δ-valerolactones. The versatility of the Baeyer-Villiger oxidation on cyclobutanone substrates provides a powerful tool for the synthesis of various lactone-containing natural products.
| Lactone Type | Key Synthetic Transformation | Reagent Example |
| γ-Butyrolactone | Regioselective Baeyer-Villiger Oxidation | m-CPBA |
| δ-Valerolactone | Regioselective Baeyer-Villiger Oxidation | Peroxyacids |
Preparation of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Pyrrolizidines)
In addition to carbocycles and lactones, this compound serves as a valuable starting material for the synthesis of nitrogen-containing heterocycles, which are core structures in a wide range of alkaloids and other bioactive compounds. The key transformation in this context is the Beckmann rearrangement of an oxime derived from the dichlorocyclobutanone adduct. The oxime is typically prepared by treating the ketone with hydroxylamine. Subsequent treatment with an acid catalyst or another promoting reagent induces a rearrangement where the group anti-periplanar to the leaving group on the nitrogen migrates, resulting in the formation of a lactam (a cyclic amide). These lactams, such as pyrrolidinones, can then be further elaborated to access a variety of nitrogen-containing heterocycles, including pyrrolidines and pyrrolizidines.
Key Intermediates in the Development of Bioactive Molecules
The synthetic utility of this compound extends to the creation of molecules with significant biological activity. The diverse range of molecular scaffolds accessible from this building block has made it a key intermediate in the total synthesis of numerous bioactive natural products and in the development of novel pharmaceutical agents. The ability to construct complex carbocyclic and heterocyclic frameworks allows for the synthesis of molecules that can interact with various biological targets. For instance, many natural products possessing antitumor, antibiotic, and anti-inflammatory properties contain the five- and six-membered rings and lactone moieties that are readily accessible from dichlorocyclobutanone precursors. The strategic application of the ring-expansion and rearrangement reactions described above enables the efficient assembly of these complex and medicinally important molecules.
Chiral Auxiliary Strategies Utilizing Dichlorocyclobutanone Adducts
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. Chiral auxiliaries are often employed to induce stereoselectivity in chemical reactions. In the context of this compound chemistry, chiral auxiliaries can be attached to the olefin substrate prior to the [2+2] cycloaddition with dichloroketene. This strategy allows for the diastereoselective formation of the cyclobutanone adduct. The chiral auxiliary, being a stereogenic group, directs the approach of the dichloroketene to one face of the olefin, resulting in the preferential formation of one diastereomer of the product.
A variety of chiral auxiliaries have been developed for this purpose, including derivatives of naturally occurring chiral molecules such as menthol and camphor, as well as synthetic auxiliaries like oxazolidinones. After the cycloaddition and subsequent transformations, the chiral auxiliary can be removed, yielding an enantiomerically enriched product. This approach provides a powerful method for the asymmetric synthesis of complex molecules derived from this compound.
| Chiral Auxiliary Type | Application |
| Menthol derivatives | Asymmetric dichloroketene cycloaddition |
| Camphor derivatives | Asymmetric dichloroketene cycloaddition |
| Oxazolidinones | Asymmetric dichloroketene cycloaddition |
Iterative Assembly of Medium-Sized and Macrocyclic Ring Systems
While direct cyclization methods for the synthesis of medium-sized (8-11 membered) and macrocyclic (12+ membered) rings are often challenging due to unfavorable entropic and enthalpic factors, ring expansion strategies provide a powerful alternative. An iterative approach to the assembly of these larger ring systems can be envisioned starting from this compound adducts.
The initial dichlorocyclobutanone can be converted into a lactam, such as a five-membered pyrrolidinone, via the Beckmann rearrangement as previously described. This lactam can then serve as a substrate for a subsequent ring expansion reaction. By employing bifunctional reagents, it is possible to insert additional atoms into the lactam ring in a controlled and iterative manner. For example, a lactam can be acylated with a bifunctional acid chloride, and a subsequent intramolecular reaction can lead to an expanded ring system. This process, in principle, can be repeated to systematically "grow" the ring to the desired medium or macrocyclic size. This successive ring expansion strategy offers a modular and efficient route to complex macrocyclic structures that are of significant interest in medicinal chemistry and materials science.
Advanced Topics and Future Directions in 2,2 Dichlorocyclobutan 1 One Research
Development of Enantioselective Synthetic Methodologies
The synthesis of chiral cyclobutanes is of significant interest due to their presence in numerous natural products and bioactive molecules. chemistryviews.org Achieving high enantioselectivity in the synthesis of substituted cyclobutanones like 2,2-Dichlorocyclobutan-1-one remains a key challenge. Modern strategies are moving beyond classical methods to employ catalytic asymmetric reactions.
Key approaches that hold promise for the enantioselective synthesis of this compound and its derivatives include:
Asymmetric [2+2] Cycloadditions: This is a primary method for constructing chiral cyclobutane (B1203170) rings. nih.gov Recent advancements have focused on visible-light-induced asymmetric [2+2] photocycloadditions, which can overcome the need for directing groups that require multiple synthetic steps. chemistryviews.org
Lewis Acid-Catalyzed Dearomative Photocycloaddition: A notable strategy involves the use of a catalytic system based on rare-earth Lewis acids combined with chiral ligands, such as pyridine-2,6-bis(oxazoline) (PyBox). This method has been successfully applied to the dearomative [2+2] photocycloaddition of heteroarenes with alkenes, yielding cyclobutane-fused products with excellent enantioselectivity (up to >99% ee). ananikovlab.ru Adapting this to the cycloaddition of dichloroketene with an appropriate alkene could provide an enantioselective route to the target molecule.
Sequential Catalysis: Researchers have developed sequential reaction cascades to build complex cyclobutane structures. One such method involves a rhodium-catalyzed enantioselective bicyclobutanation followed by a copper-catalyzed homoconjugate addition. nih.gov This approach allows for the creation of highly substituted cyclobutanes with excellent control over stereochemistry. nih.gov Another cascade process combines an iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition, offering a streamlined synthesis of enantioenriched cyclobutane derivatives. chemistryviews.org
These methodologies, summarized in the table below, represent the forefront of enantioselective cyclobutane synthesis and provide a clear roadmap for developing specific protocols for this compound.
| Methodology | Catalyst/System | Key Features | Reported Enantiomeric Excess (ee) |
| Lewis Acid-Catalyzed [2+2] Photocycloaddition | Rare-earth Lewis acids + chiral PyBox ligands | Broad substrate scope, high diastereoselectivity | Up to >99% |
| Sequential Bicyclobutanation/Homoconjugate Addition | Rh₂(S-NTTL)₄ followed by a Cu-catalyst | Three-component, single-flask process | Up to 95% |
| Cascade Allylic Etherification/[2+2] Photocycloaddition | [Ir(cod)Cl]₂ with chiral ligand + Photosensitizer | Operationally simple, no isolation of intermediates | Excellent enantioselectivities |
Catalytic Approaches to Dichlorocyclobutanone Transformations
Transforming the this compound core into other valuable structures is a key area of research. Catalytic methods are preferred for their efficiency and selectivity. Current research explores several catalytic pathways:
Ring-Opening Reactions: 2,2-Dichlorocyclobutanones can undergo ring-opening when treated with various amines, leading to the formation of 4,4-dichlorobutanamides. These linear products serve as versatile substrates for synthesizing nitrogen-containing heterocycles like 3-pyrrolin-2-ones and pyrroles. researchgate.net
Visible-Light-Mediated Transformations: A modern approach to chemical transformations involves the use of visible light, often in a catalyst-free manner. nih.gov For carbonyl compounds, visible-light-driven deoxygenative coupling has been developed to form C-O, C-S, and C-N bonds. nih.gov This energy transfer process could be applied to this compound to achieve novel functionalizations at the carbonyl group under mild conditions. nih.gov
Lewis Acid Catalysis: Lewis acids like aluminum trichloride (AlCl₃) are known to catalyze rearrangements in related chlorinated cyclic systems, such as the transformation of 2,2-dichloronorbornane. nih.gov Applying similar Lewis acid catalysis to this compound could induce skeletal rearrangements or other transformations by activating the carbonyl group or the carbon-chlorine bonds.
Mechanistic Elucidation of Novel Rearrangements
Understanding the precise step-by-step mechanisms of chemical rearrangements is crucial for controlling reaction outcomes and designing new synthetic pathways. For 2,2-dichlorocyclobutanones, several intriguing rearrangements have been studied.
Cine-Rearrangement and Cine-Substitution: The study of 3-alkyl-2,2-dichlorocyclobutanones has revealed a phenomenon known as cine-rearrangement. This process involves the migration of substituents around the cyclobutane ring. The scope of this rearrangement appears to be influenced by the steric bulk of the substituent at the C-3 position. researchgate.net In some cases, a "double cine-substitution" can occur, where a nucleophile attacks the ring, leading to a product with substituents in unexpected positions. researchgate.net
Lewis Acid-Catalyzed Rearrangements: The mechanism for the unusual AlCl₃-catalyzed rearrangement of 2,2-dichloronorbornane to 1-chloronorbornane has been elucidated through detailed NMR studies. nih.gov The reaction proceeds through a three-step mechanism involving the formation of a 2-chloro-2-norbornyl cation, a Wagner-Meerwein shift to a 1-chloro-2-norbornyl cation, and finally, a hydride abstraction. nih.gov Similar mechanistic investigations, potentially using computational methods, could unravel the pathways governing rearrangements of this compound.
Mechanistic studies often involve a combination of experimental techniques (like kinetic isotope effects and spectroscopic analysis of intermediates) and computational calculations to map out the potential energy surface of the reaction. ananikovlab.ruresearchgate.net
Integration of Computational Chemistry and Machine Learning in Reaction Prediction
Predicting the outcome of chemical reactions remains a major challenge in organic synthesis. researchgate.net The integration of computational chemistry and machine learning (ML) is emerging as a transformative approach to accelerate discovery and optimize reaction conditions. arxiv.org
Machine Learning for Outcome Prediction: ML models, such as neural networks and random forest algorithms, can be trained on large datasets of chemical reactions to predict outcomes like reaction yield. pharmaceutical-technology.comijnc.ir Researchers have successfully used ML to predict the yields of complex experiments with high accuracy. pharmaceutical-technology.com This methodology could be applied to the transformations of this compound, allowing chemists to predict the optimal conditions (catalyst, solvent, temperature) for a desired reaction without exhaustive experimental screening. pharmaceutical-technology.com
Combining ML with Computational Chemistry: The accuracy of ML models is enhanced when combined with computational chemistry. ijnc.ir Quantum chemical calculations can provide detailed descriptors for molecules that are used as inputs for the ML algorithms. pharmaceutical-technology.comijnc.ir This synergy allows for the prediction of reactivity even for molecules that have not yet been synthesized. pharmaceutical-technology.com For this compound, density functional theory (DFT) calculations could elucidate transition states for potential rearrangements, and this data could train an ML model to predict the likelihood of different reaction pathways under various conditions. ananikovlab.ru
Future Directions: The future of this field lies in developing more generalizable models and user-friendly software to make these powerful predictive tools accessible to all chemists. ijnc.ir The goal is to create a "chemical reactome" that uses high-throughput automated experiments and ML to build a comprehensive understanding of chemical reactivity, significantly speeding up the development of new synthetic routes and molecules. labhorizons.co.uk
| Computational Tool | Application in Chemistry | Relevance to this compound |
| Machine Learning (e.g., Random Forest) | Predicts reaction yields and optimal conditions. pharmaceutical-technology.com | Predicts outcomes of catalytic transformations and rearrangements. |
| Computational Chemistry (e.g., DFT) | Calculates molecular properties and elucidates reaction mechanisms. ananikovlab.ru | Maps the energy landscape for novel rearrangements. |
| Integrated ML and Computational Chemistry | Enhances predictive accuracy for unknown substrates. ijnc.ir | Predicts the reactivity of novel this compound derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
